![molecular formula C20H25N9O3 B15127110 5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ornithine-methotrexate is a compound that combines the properties of ornithine and methotrexate. Ornithine is an amino acid involved in the urea cycle, while methotrexate is a well-known folate antagonist used in the treatment of various malignancies and autoimmune diseases. The combination of these two molecules aims to leverage the biological activities of both components, potentially enhancing therapeutic efficacy and reducing side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ornithine-methotrexate typically involves the condensation of 4-amino-4-deoxy-N10-methylpteroic acid with Nδ-carbobenzoxy-L-ornithine tert-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The protecting groups are then removed to yield the final compound .
Industrial Production Methods: Industrial production of ornithine-methotrexate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ornithine-methotrexate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various sites within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Ornithine-methotrexate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Ornithine-methotrexate is explored for its potential therapeutic applications in treating cancer and autoimmune diseases.
Industry: The compound is used in the production of high-expressing cells for recombinant protein production.
Mechanism of Action
The mechanism of action of ornithine-methotrexate involves multiple pathways:
Methotrexate Component: Methotrexate inhibits enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase.
Ornithine Component: Ornithine plays a role in the urea cycle and polyamine synthesis.
Combined Effect: The combination of ornithine and methotrexate enhances the overall therapeutic effect by targeting multiple pathways involved in cell growth and survival.
Comparison with Similar Compounds
- Lysine-methotrexate
- Methotrexate-polyglutamates
- Methotrexate-aminopterin
Properties
Molecular Formula |
C20H25N9O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28) |
InChI Key |
XZMFYMLGNMSYOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


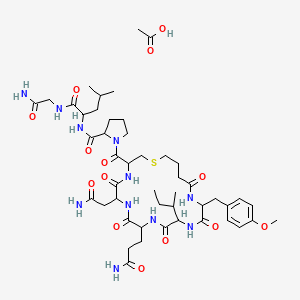

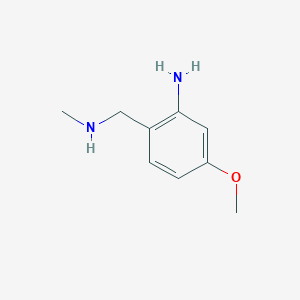
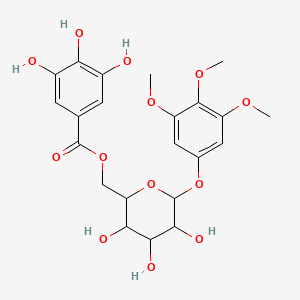
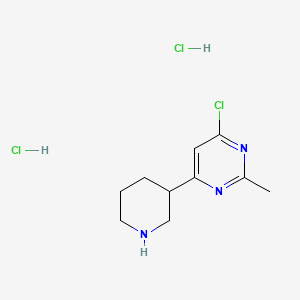
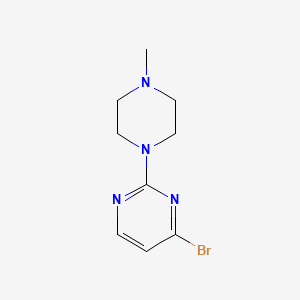
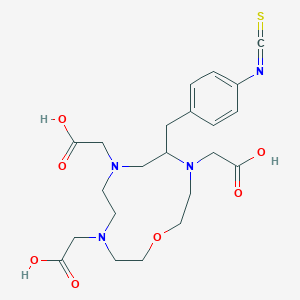
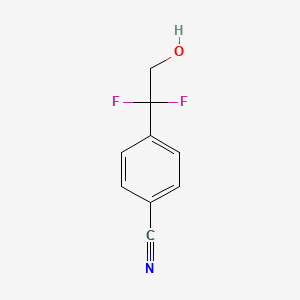
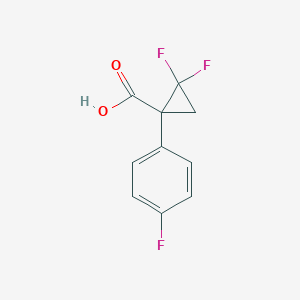
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
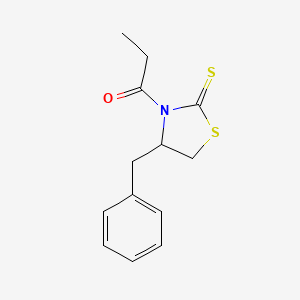
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
